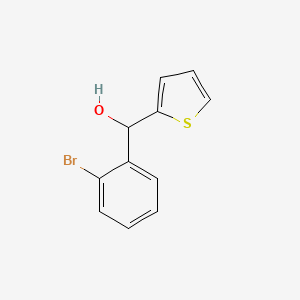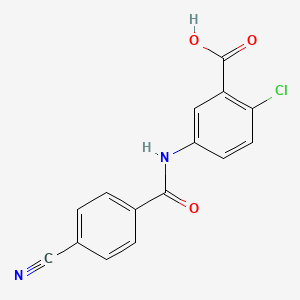![molecular formula C18H19ClN6O B8307457 2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B8307457.png)
2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide
概要
説明
2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide is a complex organic compound that features a combination of pyrazole, pyridine, and benzamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by the cyclocondensation of 5-amino-1,3-dimethylpyrazole with suitable reagents.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The pyrazole and pyridine intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
作用機序
The mechanism of action of 2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target . The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation .
類似化合物との比較
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of the target compound.
2,4-Disubstituted Thiazoles: Similar heterocyclic compounds with diverse biological activities.
Indole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide is unique due to its specific combination of pyrazole, pyridine, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H19ClN6O |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
2-[[5-chloro-2-[(1,3-dimethylpyrazol-4-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C18H19ClN6O/c1-11-16(10-25(3)24-11)23-17-8-15(13(19)9-21-17)22-14-7-5-4-6-12(14)18(26)20-2/h4-10H,1-3H3,(H,20,26)(H2,21,22,23) |
InChIキー |
NNSCOBHGHHUISY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NC)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
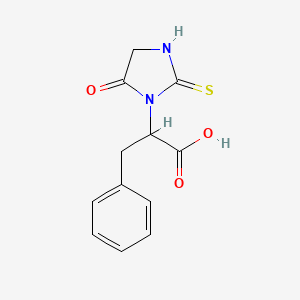

![6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8307385.png)
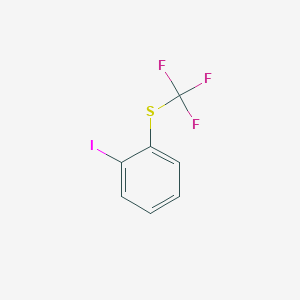
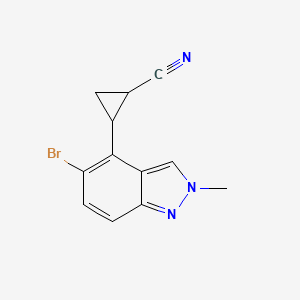

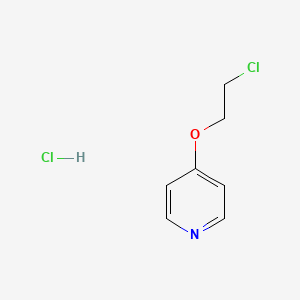
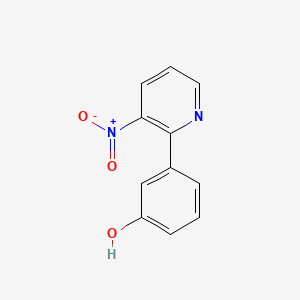
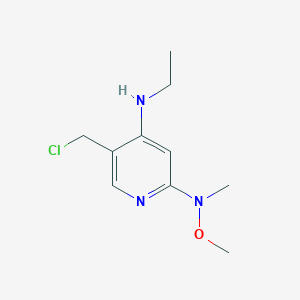
![N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8307456.png)
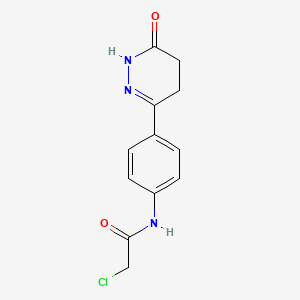
![6-Methyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8307469.png)
